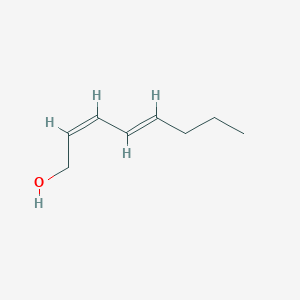

2,4-Octadien-1-ol, (2E,4E)-

説明

Contextualization within Conjugated Dienol Chemistry

The defining feature of (2E,4E)-2,4-Octadien-1-ol is its conjugated dienol system. A dienol is a type of alcohol that contains two double bonds. In a conjugated system, these double bonds are separated by a single bond. This arrangement leads to a delocalization of pi electrons across the conjugated system, which influences the molecule's stability and chemical reactivity. cymitquimica.com

The synthesis of geometrically pure conjugated diene alcohols has been a subject of significant interest in organic chemistry, often for their use as sex pheromones and attractants. tandfonline.com Various synthetic methods, including the Wittig reaction and iron-catalyzed coupling of dienol phosphates with Grignard reagents, have been developed to achieve stereoselective preparation of these compounds. tandfonline.comorganic-chemistry.orgnih.govacs.org The presence of double bonds and a hydroxyl group makes these compounds susceptible to reactions such as oxidation, polymerization, and esterification. cymitquimica.comontosight.ai

Significance of Stereochemistry in Polyunsaturated Alcohols

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function of polyunsaturated alcohols like (2E,4E)-2,4-Octadien-1-ol. The "(2E,4E)-" designation specifies the configuration of the two double bonds as trans (or E). ontosight.ai Different stereoisomers, such as the (2E,4Z) isomer, can have distinct properties and biological activities. vulcanchem.com

The stereochemical configuration is crucial for the biological activity of many polyunsaturated alcohols, particularly those acting as pheromones in insects. ontosight.ai The specific geometry of the double bonds is often essential for the molecule to bind to its target receptor and elicit a biological response. The stereoselective synthesis of these compounds is therefore of high importance. acs.org Techniques like high-performance liquid chromatography (HPLC) are used to determine the absolute configuration of these molecules. nih.gov

Historical Overview of Academic Research Trajectories for (2E,4E)-2,4-Octadien-1-ol

While a comprehensive history is difficult to trace, research interest in (2E,4E)-2,4-Octadien-1-ol and related compounds appears to have been driven by their applications in various fields. It is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). nih.govwho.intfemaflavor.org

Early research likely focused on its isolation from natural sources and its identification as a flavor component in various foods. The compound has been identified in a variety of natural products and is associated with flavors described as savory, fatty, and chicken-like. hmdb.canih.govulprospector.com Subsequent research has explored its synthesis, often as a target in the development of new stereoselective synthetic methods. alfa-chemistry.com More recent studies continue to investigate the role of related unsaturated aldehydes and alcohols in food chemistry and their formation during processes like fermentation. researchgate.net

Interactive Data Table: Chemical and Physical Properties of (2E,4E)-2,4-Octadien-1-ol

| Property | Value | Source |

| Molecular Formula | C8H14O | foodb.cacymitquimica.comepa.gov |

| IUPAC Name | (2E,4E)-octa-2,4-dien-1-ol | nih.gov |

| CAS Number | 18409-20-6 | cymitquimica.comnih.govepa.gov |

| Average Molecular Weight | 126.1962 g/mol | foodb.ca |

| Monoisotopic Molecular Weight | 126.10446507 g/mol | foodb.ca |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Odor Profile | Mild, fatty, chicken, creamy, waxy | hmdb.ca |

| Flavor Profile | Savory | nih.gov |

Structure

3D Structure

特性

CAS番号 |

18409-20-6 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC名 |

(2Z,4E)-octa-2,4-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6- |

InChIキー |

LMBAOEUOOJDUBP-DEQVHDEQSA-N |

SMILES |

CCCC=CC=CCO |

異性体SMILES |

CCC/C=C/C=C\CO |

正規SMILES |

CCCC=CC=CCO |

沸点 |

75.00 °C. @ 0.50 mm Hg |

密度 |

0.864-0.874 |

他のCAS番号 |

18409-20-6 |

物理的記述 |

Colourless liquid; green aroma |

溶解性 |

Insoluble in water; soluble in fat soluble (in ethanol) |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2e,4e 2,4 Octadien 1 Ol

Stereoselective and Stereospecific Synthesis of (2E,4E)-2,4-Octadien-1-ol

The precise three-dimensional arrangement of atoms in (2E,4E)-2,4-Octadien-1-ol is crucial for its chemical properties and reactivity. The synthesis of this specific stereoisomer, where both double bonds are in the trans (E) configuration, requires carefully controlled strategies.

Development of Efficient Laboratory Synthesis Routes

The synthesis of (2E,4E)-2,4-octadien-1-ol and related conjugated dienes can be accomplished through several established laboratory methods. Commercially, (2E,4E)-octadiene-2,4-ol-1 is available and can be prepared with high stereochemical purity. google.com Common synthetic strategies include the reduction of the corresponding aldehydes or acids or through olefination reactions like the Wittig reaction. ontosight.ai

One documented approach involves the acetylation of commercially available (2E,4E)-octadiene-2,4-ol-1 with acetic anhydride (B1165640) in pyridine (B92270) to form its acetoxy derivative, acetoxy-1 octadiene-2E, 4E. google.com This derivative can then be used in subsequent coupling reactions. For instance, the mesyl ester of (2E,4E)-2,4-octadien-1-ol serves as a key intermediate in copper-mediated coupling reactions for the synthesis of more complex molecules. tandfonline.com

Another powerful method for constructing conjugated diene systems is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction typically involves a phosphonate (B1237965) carbanion reacting with an aldehyde. For creating (E,E)-dienes, the HWE synthesis of alkyl 2,4-dienoates combined with a copper-catalyzed Grignard reaction has proven effective. diva-portal.org

Application of Chiral Catalysis and Auxiliaries in Dienol Construction

While (2E,4E)-2,4-octadien-1-ol itself is not chiral, the principles of chiral catalysis are fundamental in synthesizing chiral dienols or using dienols as building blocks for chiral molecules. Asymmetric synthesis can introduce chirality at various positions, leading to optically active products.

Cobalt-catalyzed reductive allyl additions to aldehydes represent a significant advancement in generating enantioenriched homoallylic alcohols. organic-chemistry.org These reactions can proceed with high diastereoselectivity and enantioselectivity by employing a cobalt catalyst, a chiral phosphine (B1218219) ligand, and a reductant like manganese powder. organic-chemistry.org This methodology offers a powerful alternative to traditional palladium, iridium, or nickel-based systems for creating chiral alcohols from allylic alcohol derivatives. organic-chemistry.org

The use of chiral auxiliaries derived from natural sources, such as monosaccharides, is another strategy. Chiral dienols can be synthesized in enantiomerically pure form from starting materials like D-glucose. These chiral dienols can then be used in reactions like the intramolecular Diels-Alder (IMDA), where the stereochemistry of the final product is controlled by the chiral auxiliary. massey.ac.nz

| Catalyst/Auxiliary System | Reaction Type | Key Features | Reference |

| Cobalt / Chiral Phosphine Ligand | Reductive Allyl Addition | Generates enantioenriched homoallylic alcohols with high diastereo- and enantioselectivity. | organic-chemistry.org |

| Monosaccharide-derived Chiral Dienol | Intramolecular Diels-Alder | Controls stereochemical outcome of cycloaddition reactions. | massey.ac.nz |

| Chiral N,N'-dioxide/Mg(OTf)2 | Asymmetric Cyclopropanation | Enables enantioselective synthesis of spirocyclopropyl oxindoles. | liverpool.ac.uk |

| Ni(II) / DIOP, BDPP, Josiphos | Enantioselective Hydrovinylation | Achieves high enantioselectivity for the hydrovinylation of 1,3-dienes. | acs.org |

Strategic Approaches for Diene Geometry Control

Controlling the geometry of the double bonds is paramount for the synthesis of the specific (2E,4E) isomer. Several catalytic systems and reaction strategies have been developed to achieve high stereoselectivity for either E or Z isomers.

Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. The Negishi and Suzuki coupling reactions can produce all four stereoisomers of a dienyl ester with high selectivity by choosing the appropriate coupling partners and reaction conditions. researchgate.net For example, using CsF or (n)Bu₄NF as a promoter base in Suzuki couplings can yield products with ≥98% isomeric purity. researchgate.net

Catalytic dienylation using palladium complexes with specific ligands can also direct the geometry. A Pd/Xantphos system has been shown to be Z-selective, while a Pd/dppbz system can favor the E-isomer, although it may exhibit a reversal of selectivity over time due to isomerization. nih.gov The geometry of the diene product in these processes is often dictated by the stereochemistry of the starting materials. researchgate.net Thermal rearrangements catalyzed by alumina (B75360) have also been used to produce (2E,4Z)-dienoic esters with high stereoselectivity. researchgate.net

| Method | Catalyst/Reagent | Selectivity | Reference |

| Negishi Coupling | Pd-catalyst | Can produce all four stereoisomers with high selectivity. | researchgate.net |

| Suzuki Coupling | Pd-catalyst with CsF or (n)Bu₄NF promoter | ≥98% selectivity for all four isomers. | researchgate.net |

| Catalytic Dienylation | Pd/dppbz | E-selective | nih.gov |

| Catalytic Dienylation | Pd/Xantphos | Z-selective | nih.gov |

| Thermal Rearrangement | Alumina | (2E,4Z)-selective | researchgate.net |

Mechanistic Investigations into the Formation and Reaction Pathways of (2E,4E)-2,4-Octadien-1-ol

Understanding the mechanisms by which (2E,4E)-2,4-octadien-1-ol is formed and reacts is essential for optimizing synthetic routes and predicting its chemical behavior.

Elucidation of Allyl Radical Intermediates in Dienol Synthesis

Mechanistic studies have pointed to the involvement of allyl radical intermediates in certain synthetic pathways. lookchem.com For instance, the cobalt-catalyzed reductive allylation of aldehydes is proposed to proceed through an allyl radical intermediate that undergoes a selective cobalt-mediated nucleophilic addition. organic-chemistry.org Similarly, photoredox/nickel dual catalysis can be used for the functionalization of allylic alcohols, where a carbon-centered alkyl radical is generated and captured by a nickel complex. nih.gov The study of radical intermediates is also crucial in understanding the oxidation of dienols. The oxidation of related conjugated cholestadienols involves the formation of pentadienyl-radical intermediates. nih.gov

Kinetic and Thermodynamic Studies of Conjugated Diene Systems Reactivity

The reactivity of conjugated dienes like (2E,4E)-2,4-octadien-1-ol is governed by a balance of kinetic and thermodynamic factors. In electrophilic addition reactions, conjugated dienes can yield a mixture of products. libretexts.orglibretexts.org

Kinetic Control : At low temperatures (typically 0°C or below), the reaction is irreversible, and the major product is the one that forms the fastest. This is known as the kinetic product and often results from a 1,2-addition, leading to a terminal double bond. libretexts.orgmasterorganicchemistry.com The kinetic pathway has a lower activation energy. libretexts.org

Thermodynamic Control : At higher temperatures (generally above 40°C), the reactions become reversible. libretexts.orglibretexts.org This allows an equilibrium to be established, and the major product will be the most thermodynamically stable one. masterorganicchemistry.com This thermodynamic product is typically the 1,4-adduct, which features a more substituted and therefore more stable internal double bond. libretexts.orglibretexts.org

The enhanced stability of conjugated dienes compared to nonconjugated dienes is attributed to two main factors: the delocalization of π electrons across the aligned p-orbitals and the increased s-character of the sp²-sp² single bond between the double bonds, making it shorter and stronger. jove.com This inherent stability influences the energy landscape of its reactions. Kinetic studies of gas-phase reactions show that conjugated dienes have an enhanced reactivity towards radicals like ˙OH due to the stabilization of the resulting radical adduct. rsc.org

| Control Type | Reaction Conditions | Major Product | Product Characteristics | Reference |

| Kinetic | Low Temperature (≤ 0°C), Irreversible | 1,2-Adduct (forms fastest) | Less stable, often terminal alkene | libretexts.orgmasterorganicchemistry.com |

| Thermodynamic | High Temperature (> 40°C), Reversible | 1,4-Adduct (most stable) | More stable, more substituted internal alkene | libretexts.orglibretexts.orgmasterorganicchemistry.com |

Role of Specific Catalysts and Reagents in Promoting Dienol Transformations

The chemical behavior of (2E,4E)-2,4-octadien-1-ol is significantly influenced by the choice of catalysts and reagents, which can direct reactions towards specific outcomes such as oxidation, reduction, or carbon-carbon bond formation.

Palladium complexes are notably effective in catalyzing transformations of dienols. For instance, palladium(II) catalysts like palladium(II) chloride (PdCl₂) and palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are employed in carbocyclization reactions. acs.org These reactions often proceed through π-allylpalladium intermediates, which are key to various transformations including isomerizations and elimination reactions that form dienes. researchgate.net In some instances, the reaction pathway involves the in-situ oxidation of Pd(0) to a catalytically active Pd(II) species, a process that can be facilitated by molecular oxygen. acs.org

Selective oxidation of the primary alcohol group to an aldehyde is a common transformation. Reagents like Dess-Martin periodinane are utilized for this purpose, converting the dienol into the corresponding (2E,4E)-2,4-octadienal. researchgate.net This oxidation is a crucial step in synthetic sequences that require the aldehyde functionality for subsequent reactions, such as Wittig olefinations. researchgate.net

For reduction reactions, catalytic hydrogenation using a palladium catalyst can be employed to saturate the double bonds of the dienol scaffold. vulcanchem.com This highlights the versatility of palladium, which, depending on the specific complex and reaction conditions, can either facilitate hydrogenation of the diene or catalyze reactions at the alcohol terminus.

Table 1: Catalysts and Reagents in (2E,4E)-2,4-Octadien-1-ol Transformations

| Catalyst/Reagent | Transformation Type | Product Class |

| Palladium(II) chloride (PdCl₂) | Carbocyclization | Cyclopentene derivatives |

| Tetrakis(triphenylphosphine)palladium(0) | Carbocyclization | Cyclopentene derivatives |

| Dess-Martin Periodinane | Oxidation | Dienals |

| Palladium on Carbon (Pd/C) | Hydrogenation | Saturated alcohols |

| Acetic Anhydride/Pyridine | Acetylation | Dienyl acetates |

(2E,4E)-2,4-Octadien-1-ol as a Versatile Synthetic Building Block

The unique structure of (2E,4E)-2,4-octadien-1-ol makes it an important precursor in the synthesis of various high-value chemical entities, including pheromones, natural products, and non-proteinogenic amino acids. cymitquimica.comlookchem.com

Utility in Pheromone Component Synthesis

(2E,4E)-2,4-Octadien-1-ol and its derivatives are key components in the synthesis of insect pheromones. The specific geometry of the conjugated diene system is often a critical structural feature for biological activity.

A direct application involves the conversion of (2E,4E)-octadien-1-ol to its corresponding acetate (B1210297), (2E,4E)-octadienyl acetate. calpoly.edunih.gov This acetate has been identified as a novel lepidopteran sex pheromone component. calpoly.edu The synthesis is a straightforward esterification, typically achieved using acetic anhydride in pyridine. calpoly.edugoogle.com

Furthermore, derivatives of this dienol serve as building blocks for more complex pheromones. For example, acetoxy-1-octadiene-2E,4E, derived from the parent alcohol, is a starting material for the synthesis of dodecadiene-8E,10E-ol-1, a pheromone used in agricultural pest management to disrupt the mating of target insect species. google.com

Integration into Natural Product and Bioactive Molecule Synthesis

The dienol serves as a versatile intermediate in the synthesis of various natural products and biologically active molecules beyond pheromones. cymitquimica.com Its conjugated system and hydroxyl group allow for its incorporation into larger, more complex structures. While specific examples of complex natural products synthesized directly from (2E,4E)-2,4-octadien-1-ol are specialized, its utility is demonstrated through its common transformations. For instance, its oxidation to (2E,4E)-2,4-octadienal provides a key intermediate that can participate in various carbon-carbon bond-forming reactions, extending the carbon chain and introducing new functionalities as required for a target natural product. researchgate.netdiva-portal.org The double bonds themselves can also participate in cycloaddition reactions, providing a route to cyclic and polycyclic frameworks. cymitquimica.com

Role in the Preparation of Unnatural Amino Acids and Analogues

(2E,4E)-2,4-Octadien-1-ol is identified as a useful building block for the synthesis of unnatural amino acids. lookchem.comlookchem.com These non-proteinogenic amino acids are of significant interest in pharmaceutical chemistry and materials science. The dienol can serve as a lipophilic side-chain precursor, where the aliphatic alcohol is the starting point for introducing the amino acid functionality. The synthetic strategy often involves activating the alcohol, for instance by converting it to an oxalate (B1200264) ester, which can then undergo further transformations to build the final amino acid structure.

Reactivity and Derivatization Studies of the (2E,4E)-2,4-Octadien-1-ol Scaffold

The reactivity of (2E,4E)-2,4-octadien-1-ol is dominated by the chemistry of its two primary functional groups: the conjugated diene system and the terminal hydroxyl group. cymitquimica.com The hydroxyl moiety is particularly important for derivatization, allowing for the introduction of other functional groups or the connection to other molecular fragments. ontosight.ai

Functional Group Interconversions at the Hydroxyl Moiety

The primary alcohol functionality of (2E,4E)-2,4-octadien-1-ol is readily converted into other functional groups, a key strategy in its use as a synthetic intermediate.

Table 2: Derivatization Reactions at the Hydroxyl Group

| Reaction | Reagents | Product Functional Group | Reference |

| Oxidation | Dess-Martin Periodinane | Aldehyde | , researchgate.net |

| Acetylation | Acetic Anhydride, Pyridine | Ester (Acetate) | calpoly.edu, google.com |

| Esterification | Maleic Anhydride, DMAP, Et₃N | Ester (Maleate) | rsc.org |

One of the most fundamental transformations is its oxidation to the corresponding aldehyde, (2E,4E)-2,4-octadienal. This conversion opens up a vast array of subsequent chemical reactions characteristic of aldehydes.

Esterification is another common and important derivatization. As mentioned previously, acetylation using acetic anhydride and pyridine is a high-yielding reaction to produce (2E,4E)-octadienyl acetate, a valuable pheromone component. calpoly.edunih.govgoogle.com Similarly, the alcohol can be reacted with other anhydrides, such as maleic anhydride, in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding maleate (B1232345) ester. rsc.org This reaction attaches a new reactive moiety to the dienol scaffold, which can then be used in further transformations like Diels-Alder reactions. rsc.org

Diels-Alder and Other Cycloaddition Reactions Involving the Conjugated Diene

The conjugated diene moiety of (2E,4E)-2,4-Octadien-1-ol is a prime substrate for cycloaddition reactions, most notably the Diels-Alder reaction, which forms six-membered rings with high stereocontrol. wikipedia.org The presence of the allylic hydroxyl group can influence the stereochemical outcome of these reactions and can be derivatized to tether the dienophile for intramolecular variants.

A key strategy involves converting the terminal alcohol into an ester that includes a dienophile. This sets the stage for an intramolecular Diels-Alder (IMDA) reaction. For instance, derivatives of (2E,4E)-2,4-octadien-1-ol have been utilized in the synthesis of complex polycyclic structures. anu.edu.au In one example, a chiral, substituted derivative, (2E,4E,6S,7S)-7,8-O-isopropylidene-6-((tert-butyldimethylsilyl)oxy)-7,8-dihydroxy-2,4-octadien-1-ol, was esterified with methyl maleate to form the precursor for an IMDA reaction. anu.edu.au These ester-linked systems are effective in creating bicyclic[4.3.0]nonane ring systems, which are core structures in many natural products. massey.ac.nz

The general approach for such an intramolecular cycloaddition is outlined below:

| Step | Description | Reactants | Product |

| 1 | Esterification | (2E,4E)-2,4-Octadien-1-ol derivative, Dienophilic acid chloride/anhydride (e.g., maleic anhydride) | Ester-tethered IMDA precursor |

| 2 | Cycloaddition | IMDA precursor | Bicyclic lactone |

This table is an interactive representation of a typical intramolecular Diels-Alder reaction sequence involving a derivative of (2E,4E)-2,4-Octadien-1-ol.

Beyond the classic [4+2] Diels-Alder reaction, the conjugated diene system can participate in other transition metal-catalyzed cycloadditions. These methods expand the range of accessible cyclic structures and often proceed under mild conditions. williams.edu Examples of such transformations applicable to 1,3-dienes include:

[4+4] Cycloaddition: Iron-catalyzed [4+4] cycloadditions of 1,3-dienes provide an atom-economical route to eight-membered rings. acs.org

[4+1] Cycloaddition: Nickel-catalyzed reductive [4+1] sila-cycloaddition with dichlorosilanes yields silacyclopent-3-enes. nih.gov

[6+2] Cycloaddition: Rhodium-catalyzed intramolecular [6+2] cycloadditions have been reported for systems containing a diene and a vinylcyclobutanone. nih.gov

Another notable reaction is the enantioselective 1,4-haloazidation of conjugated dienes. For example, 2,4-hexadien-1-ol, a close analog of the title compound, undergoes a titanium-catalyzed 1,4-bromoazidation, setting two remote stereocenters. This transformation proceeds via a proposed 1,2-addition followed by a nih.govnih.gov allylic azide (B81097) rearrangement. nih.gov

Chemoselective Modifications of the Unsaturated System

The presence of two double bonds and a primary alcohol in (2E,4E)-2,4-Octadien-1-ol presents a challenge and an opportunity for chemoselective transformations. The reactivity of one functional group can be controlled over the others by careful choice of reagents and reaction conditions.

Epoxidation: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgharvard.edu Given that (2E,4E)-2,4-Octadien-1-ol is an allylic alcohol, this reaction is expected to be highly selective for the C2-C3 double bond. The hydroxyl group directs the titanium catalyst to the proximal double bond, leading to the formation of a 2,3-epoxyalcohol with high enantioselectivity. libretexts.org In substrates with multiple double bonds, such as geraniol, the Sharpless epoxidation selectively oxidizes the allylic double bond, demonstrating the high chemoselectivity of this method. libretexts.org

| Catalyst System | Chiral Ligand | Predicted Product Stereochemistry |

| Ti(OiPr)₄, t-BuOOH | (+)-Diethyl Tartrate ((+)-DET) | (2R,3R)-epoxide |

| Ti(OiPr)₄, t-BuOOH | (–)-Diethyl Tartrate ((–)-DET) | (2S,3S)-epoxide |

This interactive table outlines the reagents and predicted outcomes for the Sharpless asymmetric epoxidation of (2E,4E)-2,4-Octadien-1-ol.

Dihydroxylation: Similar to epoxidation, asymmetric dihydroxylation (AD) can be directed towards one of the double bonds. The Sharpless asymmetric dihydroxylation (AD) using AD-mix reagents typically favors the more electron-rich, more substituted double bond. acs.org However, for allylic alcohols, the reaction can sometimes be directed by the hydroxyl group. More significantly, catalytic asymmetric 1,4-dihydroxylation of 1,3-dienes can be achieved through a platinum-catalyzed enantioselective diboration followed by oxidation, yielding unsaturated 1,4-diols. acs.org This represents a powerful method for functionalizing the entire diene system in a single operation.

Hydrogenation: The double bonds of (2E,4E)-2,4-Octadien-1-ol can be selectively or fully reduced through catalytic hydrogenation. cymitquimica.com The choice of catalyst and reaction conditions determines the extent of saturation. For example, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) might allow for selective reduction of the less hindered C4-C5 double bond, while more aggressive catalysts like palladium on carbon (Pd/C) under higher hydrogen pressure would likely lead to the fully saturated 1-octanol.

Biological Roles and Natural Occurrence of 2e,4e 2,4 Octadien 1 Ol

Natural Occurrence and Biosynthetic Pathways in Biological Systems

Information regarding the natural presence and formation of (2E,4E)-2,4-Octadien-1-ol within biological systems is not extensively documented in peer-reviewed literature.

Identification in Animal Pheromonal Glands and Secretions

There is currently no specific scientific literature that identifies (2E,4E)-2,4-Octadien-1-ol as a component of pheromonal glands or secretions in any animal species. Research on animal pheromones is extensive; however, this particular compound has not been reported as a semiochemical in these studies.

Detection and Characterization in Plant and Microbial Metabolomes

Similarly, the detection and characterization of (2E,4E)-2,4-Octadien-1-ol within the metabolomes of plants and microorganisms are not described in the available scientific research. While databases of chemical compounds may list it, primary research articles detailing its isolation and identification from plant or microbial sources are absent.

Enzymatic Derivations from Lipid Precursors

The biosynthetic pathways, specifically the enzymatic derivation of (2E,4E)-2,4-Octadien-1-ol from lipid precursors, have not been elucidated in the scientific literature. General pathways for the formation of fatty alcohols and related compounds are known, but the specific enzymes and precursors involved in the synthesis of this particular dienol have not been a subject of study.

Chemoecological Functions and Chemical Communication

Due to the lack of evidence of its natural occurrence as a signaling molecule, the chemoecological functions of (2E,4E)-2,4-Octadien-1-ol remain unexplored.

Role as a Constituent of Insect Sex Pheromones (e.g., Sphingid Moths)

Current research on insect sex pheromones, including those of Sphingid moths, has not identified (2E,4E)-2,4-Octadien-1-ol as a constituent. Pheromone research is highly specific, and while many long-chain unsaturated alcohols and their derivatives are known pheromones, this specific compound is not among them based on available studies.

Exploration of Inter- and Intraspecific Chemical Signaling

As there is no evidence to suggest that (2E,4E)-2,4-Octadien-1-ol functions as a pheromone or any other type of semiochemical, its role in inter- and intraspecific chemical signaling has not been investigated. The exploration of a compound's role in chemical communication is contingent upon its prior identification in a relevant biological context, which is currently lacking for (2E,4E)-2,4-Octadien-1-ol.

Metabolic Fates and Biochemical Transformations of (2E,4E)-2,4-Octadien-1-ol

The metabolic journey of (2E,4E)-2,4-Octadien-1-ol within organisms is intrinsically linked to the broader pathways of lipid and fatty alcohol metabolism. Its transformation is a multi-step process involving key enzymatic reactions that ultimately integrate it into cellular metabolic pools.

Pathways of Biotransformation within Organisms

The primary route for the biotransformation of (2E,4E)-2,4-Octadien-1-ol, like other primary alcohols, is oxidation. This process typically occurs in two main steps, catalyzed by specific enzymes. creative-proteomics.com

First, (2E,4E)-2,4-Octadien-1-ol is oxidized to its corresponding aldehyde, (2E,4E)-2,4-octadienal. This reaction is primarily mediated by alcohol dehydrogenases (ADHs), a class of enzymes that are crucial in alcohol metabolism. creative-proteomics.com

Subsequently, the intermediate aldehyde, (2E,4E)-2,4-octadienal, undergoes further oxidation to form the corresponding carboxylic acid. This step is catalyzed by aldehyde dehydrogenases (ALDHs). creative-proteomics.com The resulting fatty acid can then enter various metabolic pathways.

It is also plausible that (2E,4E)-2,4-Octadien-1-ol can be metabolized by the microsomal ethanol-oxidizing system (MEOS), particularly involving cytochrome P450 enzymes like CYP2E1, which is another significant pathway for alcohol metabolism in the liver. nih.gov

Relationship to Lipid Metabolism and Fatty Alcohol Pathways

As a fatty alcohol, (2E,4E)-2,4-Octadien-1-ol is closely tied to lipid metabolism. Fatty alcohols are key intermediates in the fatty alcohol cycle, a pathway that involves the synthesis and degradation of these molecules. nih.gov The synthesis of fatty alcohols typically begins with the reduction of fatty acyl-CoAs, a reaction catalyzed by fatty acyl-CoA reductase. nih.gov

The metabolic products of (2E,4E)-2,4-Octadien-1-ol, namely the aldehyde and carboxylic acid, are directly integrated into lipid metabolism. The resulting fatty acid can be activated to its acyl-CoA derivative and then undergo β-oxidation for energy production or be utilized for the synthesis of other lipids, such as triglycerides and phospholipids.

The interconversion between the alcohol and aldehyde forms is a reversible reaction, allowing for a dynamic balance within the cellular environment, influenced by the redox state (NADH/NAD+ ratio) of the cell.

Molecular Mechanisms of Biological Action of (2E,4E)-2,4-Octadien-1-ol and Related Dienyl Compounds

The biological effects of (2E,4E)-2,4-Octadien-1-ol are largely attributed to its structure, particularly the conjugated double bonds, and the activities of its metabolic product, (2E,4E)-2,4-octadienal.

Investigation of Receptor Interactions and Ligand Binding Mechanisms

While specific receptor binding studies for (2E,4E)-2,4-Octadien-1-ol are limited, research on related unsaturated aldehydes provides insights into potential interactions. For instance, in the context of olfaction, the structurally similar aldehyde, 2,4-octadienal, has been shown to activate specific olfactory receptors, such as the OR-I7 receptor in rats. nih.gov This suggests that the conjugated dienyl structure can be recognized by specific protein binding pockets. The presence of a double bond at the C2 position appears to enhance the affinity or efficacy for this particular receptor. nih.gov

Cellular Pathway Modulation by Conjugated Dienyl Structures (e.g., Oxidative Stress Response via related aldehydes)

A significant aspect of the biological activity of conjugated dienyl compounds, particularly the aldehyde form, lies in their ability to modulate cellular signaling pathways, most notably the oxidative stress response.

The α,β-unsaturated aldehyde structure of (2E,4E)-2,4-octadienal makes it a reactive electrophile. These types of molecules are known to interact with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition. This covalent modification of proteins can alter their function and trigger cellular signaling cascades.

One of the key pathways modulated by such electrophiles is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. researchgate.netnih.govnih.gov Electrophiles can react with cysteine residues on the Keap1 protein, leading to a conformational change that prevents it from targeting the transcription factor Nrf2 for degradation. nih.govnih.gov As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes. While direct evidence for (2E,4E)-2,4-octadienal is still emerging, fragrant unsaturated aldehydes are suggested to elicit the activation of this protective system.

The reactivity of α,β-unsaturated aldehydes can also lead to the formation of protein and DNA adducts, which, at high concentrations, can contribute to cellular stress and dysfunction. nih.gov

Structure-Activity Relationship Studies for Biological Response

The biological activity of (2E,4E)-2,4-Octadien-1-ol and related compounds is intrinsically linked to their chemical structure. The key features determining their reactivity and biological effects include:

The Conjugated Diene System: The presence of two conjugated double bonds creates an electron-delocalized system, which is crucial for its chemical reactivity and interaction with biological targets.

The Functional Group: The alcohol group in (2E,4E)-2,4-Octadien-1-ol is a precursor to the more reactive aldehyde group in (2E,4E)-2,4-octadienal. The aldehyde's carbonyl group, in conjugation with the double bonds, significantly enhances its electrophilicity and potential for Michael addition reactions. researchgate.net

Chain Length: The eight-carbon chain length influences the lipophilicity of the molecule, affecting its ability to traverse cell membranes and interact with hydrophobic pockets in proteins.

Advanced Analytical Methodologies for Characterization and Quantification of 2e,4e 2,4 Octadien 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of (2E,4E)-2,4-Octadien-1-ol.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (2E,4E)-2,4-Octadien-1-ol exhibits characteristic signals that correspond to the different types of protons present. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

Table 1: ¹H and ¹³C NMR Data for (2E,4E)-2,4-Octadien-1-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~4.1 | ~63.5 |

| H-2 | ~5.7 | ~132.0 |

| H-3 | ~6.1 | ~129.0 |

| H-4 | ~5.6 | ~135.0 |

| H-5 | ~5.8 | ~125.0 |

| H-6 | ~2.0 | ~34.5 |

| H-7 | ~1.4 | ~22.5 |

| H-8 | ~0.9 | ~13.6 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

To further elucidate the complex structure and confirm connectivity, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular skeleton. For instance, HMBC correlations can confirm the attachment of the fatty acid moiety to the main backbone in related structures. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. This is particularly important for confirming the E configuration of the double bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of (2E,4E)-2,4-Octadien-1-ol, which is C₈H₁₄O. rsc.orgepa.gov The monoisotopic mass is calculated to be 126.104465 g/mol . epa.gov

Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of (2E,4E)-2,4-Octadien-1-ol and for identifying and quantifying any trace impurities. lpnu.uadiabloanalytical.com The compound is passed through a capillary column, which separates it from other components based on their boiling points and interactions with the stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for each component. lpnu.uadiabloanalytical.com

Table 2: Key Mass Spectral Fragments for (2E,4E)-2,4-Octadien-1-ol

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M-H₂O]⁺ |

| 97 | High | [C₇H₁₃]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The fragmentation pattern can provide structural information and is a key identifier for the compound.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of (2E,4E)-2,4-Octadien-1-ol shows characteristic absorption bands that confirm the presence of key functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibration is usually observed around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. scu.edu.au While not as commonly reported for this specific compound, it can provide valuable information, particularly for the C=C bonds in the conjugated system, which often give strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for (2E,4E)-2,4-Octadien-1-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkenyl) | Stretching | 3000-3100 |

| C-H (alkyl) | Stretching | 2850-3000 |

| C=C (conjugated) | Stretching | 1600-1650 |

| C-O | Stretching | 1000-1100 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For (2E,4E)-2,4-Octadien-1-ol, the IR spectrum is characterized by absorption bands corresponding to its hydroxyl group (-OH) and its conjugated carbon-carbon double bond system.

The key vibrational modes for (2E,4E)-2,4-Octadien-1-ol are:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions for C-H stretching from the alkyl and vinyl groups appear just below 3000 cm⁻¹ and just above 3000 cm⁻¹, respectively.

C=C Stretching: The conjugated diene system gives rise to one or two absorption bands in the 1600-1650 cm⁻¹ region. For a trans,trans-conjugated diene, a strong band is often observed around 1650 cm⁻¹.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the primary alcohol group typically results in a strong band in the 1000-1085 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the trans double bonds are expected in the 960-970 cm⁻¹ region, providing further evidence for the (E,E)-configuration.

Table 1: Expected Characteristic IR Absorption Bands for (2E,4E)-2,4-Octadien-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Vinyl C-H | C-H Stretch | >3000 | Medium |

| Alkyl C-H | C-H Stretch | <3000 | Medium |

| Conjugated Diene | C=C Stretch | 1600-1650 | Medium-Strong |

| Primary Alcohol | C-O Stretch | 1000-1085 | Strong |

| Trans C-H | C-H Out-of-Plane Bend | 960-970 | Strong |

Raman Spectroscopy in Dienol Analysis

Raman spectroscopy is a powerful complementary technique to IR spectroscopy, particularly for analyzing molecules with conjugated π-systems like (2E,4E)-2,4-Octadien-1-ol. royalsocietypublishing.orgroyalsocietypublishing.org Polyenic molecules are known to be strong Raman scatterers because their vibrational modes can be selectively enhanced through resonance excitation near the π-π* electronic transition. royalsocietypublishing.org This resonance Raman effect makes it possible to detect these compounds even at very low concentrations. royalsocietypublishing.org

The most intense signals in the Raman spectra of conjugated polyenes are typically associated with the stretching vibrations of the carbon-carbon backbone. royalsocietypublishing.orgmit.edu

ν(C=C) Mode: A very strong band arising from the in-phase stretching of the carbon-carbon double bonds is expected in the 1450-1550 cm⁻¹ region.

ν(C-C) Mode: A strong band from the carbon-carbon single bond stretching within the conjugated system is typically observed around 1100-1200 cm⁻¹.

The positions of these bands are sensitive to the length of the conjugated system. mit.edu The analysis of these characteristic bands provides a molecular fingerprint that confirms the presence of the conjugated diene structure. royalsocietypublishing.org While IR spectroscopy is more sensitive to polar functional groups like the hydroxyl group, Raman spectroscopy provides more detailed information about the non-polar carbon backbone, making the two techniques highly synergistic for the complete characterization of dienols. elsevierpure.comelsevierpure.com

Table 2: Key Raman Bands for Conjugated Dienol Analysis

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Intensity |

| ν(C=C) | C=C double bond stretch | 1450-1550 | Very Strong |

| ν(C-C) | C-C single bond stretch | 1100-1200 | Strong |

Chromatographic Techniques for Separation and Isomer Differentiation

Chromatography is indispensable for isolating (2E,4E)-2,4-Octadien-1-ol from complex mixtures and for differentiating it from its various geometric and positional isomers.

Chiral Chromatography for Enantiomeric Purity Assessment

The specific isomer (2E,4E)-2,4-Octadien-1-ol is an achiral molecule, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral chromatography for the purpose of assessing its enantiomeric purity is not applicable.

However, chiral chromatography is a critical technique for the separation of enantiomers of other chiral isomers of 2,4-octadien-1-ol or related chiral dienols that may be present as impurities or in related synthetic processes. seehint.comuu.nlsigmaaldrich.com Enantiomers have identical physical properties in a non-chiral environment, which makes their separation by standard chromatographic methods impossible. wisc.edu Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. nih.govresearchgate.net Common CSPs are based on selectors like cyclodextrins, macrocyclic glycopeptides, or derivatized polysaccharides (e.g., amylose, cellulose). wisc.edunih.gov The ability to separate enantiomers is vital in many fields, particularly pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of unsaturated alcohols. nih.govmdpi.com For a moderately polar compound like (2E,4E)-2,4-Octadien-1-ol, reverse-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A method for a similar compound, (2E,4E)-Hexa-2,4-dien-1-ol, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By using a gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the acetonitrile concentration), compounds with different polarities can be effectively separated. researchgate.net Detection is commonly achieved using a UV detector, as the conjugated diene system in (2E,4E)-2,4-Octadien-1-ol absorbs UV light, or a refractive index detector. nih.gov

Table 3: Example HPLC Method Parameters for Dienol Analysis

| Parameter | Description |

| Column | Reverse-Phase C18 (e.g., Acquity BEH C18) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Water mixture sielc.com |

| Elution Mode | Gradient or Isocratic |

| Detector | UV-Vis or Refractive Index (RI) |

| Application | Separation, Quantification, Isomer Differentiation sielc.comacs.org |

Computational Chemistry and Theoretical Modeling of 2e,4e 2,4 Octadien 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determine the ground-state properties of molecules like (2E,4E)-2,4-Octadien-1-ol. wikipedia.orgscispace.com

DFT calculations can precisely map the electron density distribution across the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity, particularly the roles of the conjugated double bonds and the hydroxyl functional group. cymitquimica.com Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For (2E,4E)-2,4-Octadien-1-ol, the conjugated π-system is expected to significantly influence these frontier orbitals.

Furthermore, DFT is employed to predict various spectroscopic properties. By calculating vibrational frequencies, one can generate theoretical infrared (IR) spectra, which helps in the identification and characterization of the molecule by assigning specific peaks to vibrational modes, such as O-H stretching, C=C stretching of the conjugated system, and C-O stretching. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical UV-Vis absorption spectra that are invaluable for understanding how the molecule interacts with light.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (2E,4E)-2,4-Octadien-1-ol (Note: These values are illustrative and depend on the chosen functional and basis set.)

| Property | Calculated Value | Unit | Significance |

| E_HOMO | -6.25 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E_LUMO | -0.85 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.40 | eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 1.85 | Debye | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.25 | eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.85 | eV | The energy released when an electron is added to the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. nih.gov

For a flexible molecule like (2E,4E)-2,4-Octadien-1-ol, which contains a rotatable hydrocarbon chain, MD simulations are essential for performing a thorough conformational analysis. nih.gov The molecule can exist in various spatial arrangements, or conformers, due to rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers between them. This analysis is crucial as the specific conformation of the molecule can significantly impact its biological activity and physical properties. cymitquimica.com

MD simulations also offer a powerful tool for predicting reactivity. By simulating the molecule in different solvent environments or near a potential reaction partner, it is possible to observe the dynamic processes that lead to a chemical reaction. For instance, simulations can reveal how the hydroxyl group might form hydrogen bonds with other molecules or how the conjugated system might interact with electrophiles or nucleophiles. nih.gov These simulations can map out reaction pathways and identify transition states, providing insights into reaction kinetics that complement the static picture from DFT. researchgate.net

Table 2: Hypothetical Conformational Analysis of (2E,4E)-2,4-Octadien-1-ol from MD Simulations

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) | Description |

| A | ~180° | 0.00 | 75% | Fully extended, planar conjugated system (most stable). |

| B | ~120° | 2.5 | 15% | Kinked chain, non-planar π-system. |

| C | ~60° | 4.8 | 8% | Gauche conformation, significant steric strain. |

| D | ~0° | > 10 | < 2% | Eclipsed conformation (highly unstable). |

In Silico Approaches to Structure-Activity Relationship (SAR) and Ligand Design

In silico approaches to Structure-Activity Relationship (SAR) studies utilize computational methods to correlate the chemical structure of a compound with its biological activity. upi.edu These techniques are fundamental in the field of drug discovery and can be applied to understand how the molecular features of (2E,4E)-2,4-Octadien-1-ol contribute to its known effects, such as its role as a flavoring agent. nih.govresearchgate.net

SAR studies on (2E,4E)-2,4-Octadien-1-ol would involve systematically modifying its structure in a computational model and predicting the resulting change in activity. For example, the length of the alkyl chain, the position and configuration of the double bonds, or the nature of the functional group could be altered. Quantitative Structure-Activity Relationship (QSAR) models can then be developed, which are mathematical equations that relate structural descriptors (e.g., hydrophobicity, electronic properties, steric factors) to activity.

These SAR insights are invaluable for rational ligand design. If (2E,4E)-2,4-Octadien-1-ol is known to interact with a specific biological target, such as an olfactory receptor, computational docking simulations can be performed. nih.gov Docking predicts the preferred orientation of the molecule when bound to a receptor, helping to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity. researchgate.net Based on this information, new analogues of (2E,4E)-2,4-Octadien-1-ol can be designed with potentially enhanced or modified activity, for instance, to create a more potent flavor compound or a molecule with a different sensory profile.

Table 3: Illustrative In Silico SAR Study for (2E,4E)-2,4-Octadien-1-ol Analogues

| Analogue | Structural Modification | Predicted Binding Affinity (Hypothetical Score) | Key Interaction Change |

| (2E,4E)-2,4-Octadien-1-ol | Reference Compound | 100 | - |

| (2E,4E)-2,4-Decadien-1-ol | Extended alkyl chain (+C2H4) | 115 | Increased hydrophobic interaction. |

| 2,4-Octadiyn-1-ol | Double bonds replaced with triple bonds | 85 | Altered geometry and electronic profile of the conjugated system. |

| (2E,4E)-2,4-Octadien-1-thiol | Hydroxyl group replaced with thiol group | 95 | Modified hydrogen bonding capability. |

| (2E)-2-Octen-1-ol | Removal of C4=C5 double bond | 60 | Loss of conjugated system, reduced rigidity. |

Future Research Trajectories and Emerging Applications of 2e,4e 2,4 Octadien 1 Ol in Academic Research

Exploration of Undiscovered Biological Functions and Biosynthetic Pathways

(2E,4E)-2,4-Octadien-1-ol belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols with a chain of at least six carbon atoms. foodb.cahmdb.ca While some biological roles have been identified, such as being a nutrient, membrane stabilizer, and energy source, there is still much to uncover about its specific functions and the intricate pathways through which it is synthesized in various organisms. foodb.ca

Future research will likely focus on elucidating the detailed mechanisms of its involvement in lipid metabolism and transport. foodb.ca The compound is known to be involved in lipid peroxidation, a key process in cellular signaling and pathology. hmdb.ca Understanding its precise role in these pathways could reveal novel therapeutic targets for a range of diseases.

The biosynthesis of (2E,4E)-2,4-Octadien-1-ol is another area ripe for investigation. While it is known to be an endogenous compound in animals, the specific enzymatic steps and regulatory networks governing its production are not fully understood. hmdb.ca Research into the biosynthetic pathways in different organisms, from fungi to plants and animals, could uncover novel enzymes and metabolic routes. For instance, studies on marine algae have already identified similar biosynthetic pathways for related compounds, suggesting a conserved evolutionary origin. researchgate.net

Development of Sustainable and Green Chemical Synthesis Strategies for Conjugated Dienols

The synthesis of conjugated dienols like (2E,4E)-2,4-Octadien-1-ol presents unique challenges due to the stereochemistry of the double bonds. Traditional synthetic methods often involve multiple steps and may utilize harsh reagents, leading to waste and low atom economy. chinesechemsoc.org Therefore, a significant area of future research is the development of sustainable and green chemical synthesis strategies.

Recent advancements in catalysis offer promising avenues. For example, nickel- and Brønsted acid-catalyzed redox-neutral coupling of 1,3-dienes and aldehydes provides a highly atom-economical route to various dienols. chinesechemsoc.org Another innovative approach involves the iron-catalyzed coupling of Grignard reagents with dienol phosphates, which is stereoselective and avoids the use of expensive transition metals. organic-chemistry.orgacs.org These methods not only improve efficiency but also align with the principles of green chemistry by reducing waste and energy consumption.

Further research in this area could explore the use of biocatalysts, such as enzymes, to achieve even greater stereoselectivity and sustainability. The development of one-pot tandem reactions, like the Dess-Martin oxidation/Wittig reaction, also holds promise for streamlining the synthesis of complex dienols and their derivatives. researchgate.net

Advanced Materials Science Applications Utilizing Dienol Scaffolds

The conjugated diene structure of (2E,4E)-2,4-Octadien-1-ol makes it a versatile building block for advanced materials. cymitquimica.com The presence of double bonds allows for polymerization and other chemical modifications, opening up a wide range of possibilities in materials science. cymitquimica.comtheorango.com

One emerging application is in the development of novel polymers. Conjugated dienes can be polymerized to create materials with unique properties, such as elasticity and chemical resistance, making them suitable for applications like synthetic rubbers and adhesives. theorango.com Future research could focus on tailoring the properties of these polymers by incorporating (2E,4E)-2,4-Octadien-1-ol and other functionalized dienols into the polymer backbone.

Furthermore, dienol scaffolds are being explored for their potential in creating advanced materials for biomedical applications. nih.govresearchgate.net These scaffolds can provide a three-dimensional framework for tissue engineering, supporting cell adhesion, proliferation, and differentiation. nih.govumich.edu The ability to functionalize the dienol scaffold could allow for the controlled release of drugs or other bioactive molecules, enhancing the regenerative capabilities of the engineered tissue. nih.gov

Integration with Systems Biology Approaches for Comprehensive Metabolomic Profiling

The study of (2E,4E)-2,4-Octadien-1-ol can be significantly enhanced by integrating it with systems biology and metabolomics. These approaches allow for the comprehensive analysis of volatile organic compounds (VOCs) and their roles in complex biological systems. researchgate.netfrontiersin.org

Metabolomic profiling can be used to identify and quantify (2E,4E)-2,4-Octadien-1-ol and other related VOCs in various biological samples, such as breath, urine, and skin secretions. oup.comnih.gov This can provide valuable insights into the metabolic state of an organism and may lead to the discovery of novel biomarkers for diseases. oup.commdpi.com For example, changes in the VOC profile of human breath have been associated with various cancers. oup.com

By combining metabolomic data with genomic, transcriptomic, and proteomic data, researchers can construct detailed models of the metabolic networks in which (2E,4E)-2,4-Octadien-1-ol is involved. researchgate.net This systems-level understanding can help to elucidate the compound's function in health and disease and may reveal new targets for therapeutic intervention. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), is crucial for obtaining the high-quality data needed for these analyses. frontiersin.orgnih.gov

Q & A

Basic Questions

Q. What are the key physical and chemical properties of (2E,4E)-2,4-Octadien-1-ol, and how are they experimentally determined?

- Properties : Molecular formula (C₈H₁₄O), molecular weight (126.2 g/mol), boiling point (70–73°C vs. 198°C , see Advanced Q4 for analysis), density (0.868 g/cm³), and a fruity odor .

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time (RT: 12.07) and Kovats Index (KI: 1116) are critical for identification .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR data resolve structural features, such as conjugated diene systems and hydroxyl group positioning .

- Refractometry : Measures refractive index (nD: 1.4865) to confirm purity .

Q. How is (2E,4E)-2,4-Octadien-1-ol synthesized or isolated in academic research?

- Natural Isolation : Extracted from Michelia champaca flowers via steam distillation or solvent extraction, followed by chromatographic purification .

- Synthetic Routes :

- Wittig Reaction : To form conjugated dienes from aldehydes and phosphonium ylides .

- Reduction of Esters : Catalytic hydrogenation of 2,4-octadienoic acid derivatives .

Q. What safety protocols are recommended for handling (2E,4E)-2,4-Octadien-1-ol in laboratory settings?

- Storage : Keep in sealed containers at room temperature, away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Questions

Q. How should researchers address discrepancies in reported physical properties, such as boiling point variations (70–73°C vs. 198°C)?

- Root Causes :

- Impurities : Lower boiling points (70–73°C) may indicate residual solvents or isomers .

- Measurement Conditions : Higher values (198°C) could arise from non-equilibrium distillation setups or pressure differences .

- Resolution :

- Purity Assessment : Use GC-MS to quantify impurities .

- Standardized Protocols : Replicate measurements under controlled vacuum conditions (e.g., 10 mmHg) .

Q. What experimental design principles are critical for studying (2E,4E)-2,4-Octadien-1-ol’s role in volatile organic compound (VOC) profiles?

- Variables :

- Independent : Storage conditions (temperature, oxygen exposure) .

- Dependent : VOC concentration measured via headspace GC-MS .

Q. How can researchers assess the safety of (2E,4E)-2,4-Octadien-1-ol in fragrance formulations?

- Toxicological Data Gaps : Limited data on dermal sensitization or chronic exposure .

- Risk Mitigation :

- Read-Across Strategies : Compare with structurally similar compounds (e.g., 3,7-dimethyl-2,6-octadien-1-ol) evaluated by IFRA .

- In vitro Assays**: Use epidermal models (e.g., EpiDerm™) to assess irritation potential .

Q. What chemometric approaches are suitable for analyzing (2E,4E)-2,4-Octadien-1-ol in complex matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。